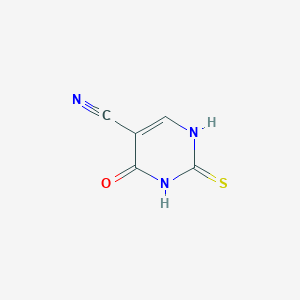

2-Mercapto-4-hydroxy-5-cyanopyrimidine

Beschreibung

Significance of Pyrimidine (B1678525) Core in Biomolecules and Therapeutics

The pyrimidine core is a fundamental component of nucleic acids, the building blocks of life. The nucleobases cytosine, thymine, and uracil (B121893) are all pyrimidine derivatives and are essential for the structure and function of DNA and RNA. This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. This has led to the development of a wide array of therapeutic agents with the pyrimidine core, including antiviral, antibacterial, and anticancer drugs.

Overview of Heterocyclic Compounds in Drug Discovery and Development

Heterocyclic compounds, which are cyclic compounds containing at least two different elements as members of the ring, are of paramount importance in drug discovery. Their unique three-dimensional structures and ability to engage in a variety of intermolecular interactions make them ideal candidates for drug development. The presence of heteroatoms like nitrogen, oxygen, and sulfur introduces diverse electronic properties and hydrogen bonding capabilities, which are crucial for binding to biological targets such as enzymes and receptors. Over 85% of all biologically active chemical entities contain a heterocycle, underscoring their central role in modern drug design. evitachem.com

Importance of Functionalized Pyrimidines in Organic and Medicinal Chemistry

The versatility of the pyrimidine ring is greatly enhanced through functionalization, the process of adding different chemical groups to the core structure. These functional groups can modulate the molecule's physical and chemical properties, such as solubility, stability, and, most importantly, its biological activity. By strategically modifying the pyrimidine scaffold, medicinal chemists can fine-tune the interaction of a molecule with its biological target, leading to more potent and selective drugs. Functionalized pyrimidines are key components in a vast number of pharmaceuticals, treating a wide range of diseases from infections to cancer. nih.gov

Contextualization of 2-Mercapto-4-hydroxy-5-cyanopyrimidine within Pyrimidine Research

This compound is a specific example of a functionalized pyrimidine that has garnered interest in chemical and medicinal research. chemicalbook.com Its structure, featuring a mercapto (-SH), a hydroxyl (-OH), and a cyano (-CN) group, presents multiple points for chemical modification and potential interaction with biological systems. chemicalbook.com This compound serves as a valuable building block in organic synthesis for the creation of more complex molecules and is investigated for its potential biological activities, drawing parallels with other pyrimidine derivatives that have shown promise as antimicrobial or anticancer agents. chemicalbook.com

Chemical Profile of this compound

A thorough understanding of the chemical and physical properties of this compound is essential for its application in research and development.

| Property | Data |

| Molecular Formula | C₅H₃N₃OS |

| Molecular Weight | 153.16 g/mol |

| Appearance | Typically a cream-colored or pale yellow powder |

| Melting Point | Approximately 208°C to above 300°C, depending on purity |

| Solubility | Soluble in polar solvents such as water and ethanol (B145695) |

| Stability | Generally stable under standard laboratory conditions, but may degrade under extreme pH or temperature |

Synthesis and Reactivity

The synthesis of this compound is a key aspect of its accessibility for research purposes. One of the most common and efficient methods involves a condensation reaction.

A notable synthetic route is the reaction of ethyl ethoxy methylene (B1212753) cyanoacetate (B8463686) with thiourea (B124793). evitachem.com This reaction is typically carried out in the presence of a base, such as sodium ethoxide, which acts as a catalyst. evitachem.com The mixture is heated to facilitate the formation of the pyrimidine ring. evitachem.com

The reactivity of this compound is dictated by its functional groups:

Nucleophilic Substitution: The mercapto group is a potent nucleophile and can readily participate in substitution reactions with various electrophiles. chemicalbook.com

Condensation Reactions: The hydroxyl group can undergo condensation reactions to form ethers or esters. chemicalbook.com

Redox Reactions: The presence of sulfur and nitrogen atoms allows the compound to participate in oxidation and reduction reactions. chemicalbook.com

Potential Applications and Research Directions

While specific, detailed studies on the biological activity of this compound are limited, its structural features suggest several potential areas of application that are subjects of ongoing research interest.

In Medicinal Chemistry

The pyrimidine scaffold is a well-established pharmacophore, and the functional groups on this compound enhance its potential for therapeutic applications. Research into compounds with similar structures has indicated potential antimicrobial and anticancer properties. researchgate.net The mercapto group, in particular, is known to chelate metal ions, which could influence the activity of certain enzymes. evitachem.com

In Organic Synthesis

As a functionalized heterocycle, this compound serves as a versatile intermediate in the synthesis of more complex molecules. chemicalbook.com Its reactive sites allow for the construction of novel pyrimidine-based compounds with diverse functionalities, which can then be screened for a variety of biological activities.

In Material Science

The interaction of sulfur-containing compounds with metallic surfaces is a well-documented phenomenon. The mercapto group in this compound suggests potential applications in material science, such as in the development of novel coatings or as a component in catalysis. chemicalbook.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3OS/c6-1-3-2-7-5(10)8-4(3)9/h2H,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRKMYIHJOEYDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356130 | |

| Record name | 2-MERCAPTO-4-HYDROXY-5-CYANOPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23945-49-5 | |

| Record name | 2-MERCAPTO-4-HYDROXY-5-CYANOPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-2-sulfanylpyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Mercapto 4 Hydroxy 5 Cyanopyrimidine

Historical Synthetic Routes to Pyrimidine (B1678525) Derivatives

The foundational methods for constructing the pyrimidine ring have been established for over a century, with many of these early strategies still influencing modern synthetic approaches. These historical routes typically involve the condensation of a three-carbon component with a reagent containing a nitrogen-carbon-nitrogen (N-C-N) fragment.

Conventional Methods and Associated Challenges

One of the most classical and widely recognized methods for pyrimidine synthesis is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. Another cornerstone is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). These methods, while foundational, are often beset by challenges such as harsh reaction conditions, which can include high temperatures and the use of strong acids or bases. Furthermore, these conventional syntheses can sometimes result in low yields and may not be suitable for the preparation of highly functionalized or sensitive pyrimidine derivatives. The lack of regioselectivity in some cases can also lead to a mixture of products, complicating purification processes.

Targeted Synthesis of 2-Mercapto-4-hydroxy-5-cyanopyrimidine

The specific architecture of this compound, with its distinct substituents at the 2, 4, and 5 positions, necessitates a more tailored synthetic approach. A prominent and effective method for its preparation involves the reaction of ethyl ethoxymethylenecyanoacetate with thiourea in a basic medium.

Reaction of Ethyl Ethoxymethylenecyanoacetate and Thiourea in Basic Medium

This synthetic route provides a direct and efficient pathway to this compound. The reaction proceeds through the condensation of the N-C-N fragment of thiourea with the three-carbon backbone of ethyl ethoxymethylenecyanoacetate, which is suitably activated for cyclization.

Sodium ethoxide plays a crucial role as a basic catalyst in this reaction. It facilitates the deprotonation of thiourea, enhancing its nucleophilicity and enabling its attack on the electrophilic carbon of the ethyl ethoxymethylenecyanoacetate. The basic environment promoted by sodium ethoxide is essential for driving the condensation and subsequent intramolecular cyclization that forms the pyrimidine ring.

The synthesis is typically carried out in an alcoholic solvent, with absolute ethanol (B145695) being a common choice. The reaction mixture, containing ethyl ethoxymethylenecyanoacetate, thiourea, and a catalytic amount of sodium ethoxide, is heated to facilitate the reaction. A gentle reflux is maintained for a specific duration to ensure the completion of the reaction.

| Parameter | Condition |

| Reactants | Ethyl ethoxymethylenecyanoacetate, Thiourea |

| Catalyst | Sodium Ethoxide |

| Solvent | Absolute Ethanol |

| Temperature | Gentle Reflux |

| Time | 6 hours |

Following the completion of the reaction, the initial product is the sodium salt of the pyrimidine derivative, which may precipitate from the reaction mixture. The work-up procedure involves cooling the mixture and adding water, followed by acidification with acetic acid to precipitate the crude product. The resulting solid is then collected by filtration.

For purification, recrystallization is a highly effective method. The crude this compound is dissolved in a hot solvent, from which it will crystallize in a purer form upon cooling. A common and effective solvent for this purification is a 10% aqueous solution of acetic acid. This process, often carried out with the addition of decolorizing charcoal, yields the final product as faintly yellow crystals. The purity of the compound can be assessed by its melting point, which is reported to be in the range of 265–272 °C with decomposition.

| Step | Procedure |

| Initial Isolation | Cooling of the reaction mixture, addition of water, and acidification with acetic acid. |

| Collection | Suction filtration of the precipitated crude product. |

| Purification Method | Recrystallization. |

| Solvent | 10% Acetic Acid. |

| Final Product | Faintly yellow crystals. |

Synthesis via Cyanopyrimidine Intermediates

A prevalent and efficient method for the synthesis of this compound involves the reaction of ethyl ethoxymethylenecyanoacetate with thiourea. This approach is valued for its directness in constructing the desired pyrimidine framework.

While direct, detailed protocols for the conversion of 2-Mercapto-4-amino-5-carbethoxypyrimidine to this compound are not extensively documented in readily available literature, the structural similarities suggest a plausible multi-step transformation. Such a conversion would necessitate the hydrolysis of the ester group to a carboxylic acid, followed by dehydration to form the nitrile, and a Sandmeyer-type reaction to replace the amino group with a hydroxyl group. However, a more direct and commonly cited synthesis begins with different starting materials.

A widely recognized synthesis of this compound involves the condensation of ethyl ethoxymethylenecyanoacetate and thiourea. ijarsct.co.in This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent. The process involves the initial formation of a Michael adduct, followed by cyclization and elimination of ethanol and water to yield the target pyrimidine.

Interactive Data Table: Reaction Conditions for the Synthesis of Pyrimidine Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Solvent | Temperature | Yield (%) |

| Aromatic Aldehyde | Malononitrile | CdFe2(C4H4O6)3·5H2O | Water | Reflux | High |

| Aromatic Aldehyde | Malononitrile | Phosphorus Pentoxide | Ethanol | Reflux | - |

| Ethyl Cyanoacetate (B8463686) | Thiourea | Potassium Carbonate | Ethanol | Reflux | 55-85 |

The mechanism for the formation of this compound from ethyl ethoxymethylenecyanoacetate and thiourea in the presence of a base like sodium ethoxide can be outlined as follows:

Deprotonation of Thiourea: The basic catalyst, sodium ethoxide, deprotonates one of the amino groups of thiourea, increasing its nucleophilicity.

Nucleophilic Attack: The resulting nucleophilic thiourea attacks the electrophilic β-carbon of ethyl ethoxymethylenecyanoacetate in a Michael addition reaction.

Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization, where the other amino group of the thiourea moiety attacks the carbonyl carbon of the ester group.

Elimination: The cyclized intermediate eliminates a molecule of ethanol.

Tautomerization: The resulting pyrimidine ring undergoes tautomerization to form the more stable this compound. The final product exists in a tautomeric equilibrium between the thione and thiol forms, as well as the keto and enol forms.

Green Chemistry Approaches in Pyrimidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact and enhance sustainability. researchgate.net These approaches focus on the use of safer solvents, renewable starting materials, and catalytic methods that improve atom economy and reduce waste.

Catalytic Methods

Catalysis is a cornerstone of green chemistry, offering pathways to pyrimidine synthesis with higher efficiency and selectivity under milder reaction conditions. researchgate.net

The use of metal-free catalysts in organic synthesis is a significant area of green chemistry, as it avoids the issues of toxicity, cost, and environmental contamination associated with many metal catalysts. mdpi.com In the context of pyrimidine synthesis, various organocatalysts and non-metallic catalysts have been explored. For instance, Brønsted acids and bases can effectively catalyze the condensation reactions that form the pyrimidine ring. Recent research has highlighted the potential of transition metal-free multi-component reactions for the efficient synthesis of nitrogen heterocycles. researchgate.net Carbon-based materials, such as functionalized carbon nanospheres, have also been developed as efficient metal-free catalysts for selective C-N bond formation under open-air conditions. nih.gov

Interactive Data Table: Comparison of Catalytic Methods in Pyrimidine Synthesis

| Catalyst Type | Catalyst Example | Advantages | Reusability |

| Metal-free | Organocatalysts | Avoids metal toxicity and contamination | Varies |

| Metal-free | Carbon-based materials | Environmentally benign, abundant | High |

| Heterogeneous | Fe3O4@SiO2 | Easy separation, high efficiency | Yes |

| Heterogeneous | Nano-CuFe2O4 | High yields, microwave-assisted | Yes |

| Heterogeneous | P2O5 | Efficient for fused pyrimidines | No |

Ionic Liquids as Green Solvents and Catalysts

Ionic liquids (ILs) are salts with melting points below 100°C, and they have emerged as promising green alternatives to volatile organic compounds (VOCs) in chemical synthesis. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive as both solvents and catalysts. researchgate.netmdpi.com In the synthesis of heterocyclic compounds, ILs can facilitate reactions through enhanced solubility of reactants and stabilization of intermediates or transition states.

While the direct synthesis of this compound in ionic liquids is not extensively documented in dedicated studies, the principles of their application can be extrapolated from the synthesis of related structures. For instance, imidazolium-based ionic liquids such as [bmim]BF₄ and [bmim]Br have been successfully employed in the Michael addition reaction for the synthesis of warfarin, a coumarin (B35378) derivative, demonstrating their utility in condensation reactions that form heterocyclic rings. nih.gov

Furthermore, ionic liquids can act as catalysts themselves. Acidic or basic ionic liquids can replace traditional corrosive acid or base catalysts, simplifying work-up procedures and allowing for catalyst recycling. For example, pyridinium (B92312) hydrogen sulfate (B86663) ([HPy][HSO₄]) has been used in the fabrication of a magnetic nanocatalyst for the synthesis of polyhydroquinoline derivatives, showcasing the role of ILs in facilitating complex organic transformations. mdpi.com The use of supported ionic liquid phase (SILP) catalysis, where the ionic liquid is immobilized on a solid support, further enhances the ease of catalyst separation and reuse. researchgate.net

The potential application of ionic liquids in the synthesis of this compound could involve a one-pot reaction where the IL acts as the solvent and catalyst, promoting the condensation of reactants like ethyl cyanoacetate, thiourea, and a suitable carbonyl compound. This approach would align with green chemistry principles by reducing solvent waste and potentially improving reaction efficiency.

Energy-Efficient Methods

Conventional synthetic methods often rely on prolonged heating, which is energy-intensive. Modern energy-efficient techniques such as microwave irradiation and ultrasound are being increasingly adopted to accelerate chemical reactions, often leading to higher yields and purities in shorter reaction times.

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid and efficient heating can dramatically reduce reaction times from hours to minutes. dntb.gov.uascispace.com The synthesis of pyrimidine derivatives has been shown to be highly amenable to microwave irradiation.

A notable example is the rapid, green synthesis of 4-amino-6-(substituted aryl)-2-mercapto-pyrimidine-5-carbonitrile, a compound structurally similar to this compound. This synthesis was achieved through a three-component reaction of an aromatic aldehyde, malononitrile, and thiourea under microwave irradiation, affording good yields in significantly shorter reaction times compared to conventional heating methods. nih.gov Similarly, the Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidinones, has been successfully adapted to microwave conditions, often with improved yields and reduced reaction times. mdpi.com

The benefits of microwave-assisted synthesis are highlighted in the following table, which compares this method with conventional heating for the synthesis of various pyrimidine derivatives.

| Product | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Dihydropyrimidin-2(1H)-ones | Hours, Lower Yields | 10 min, 92% | mdpi.com |

| 2-Thioxopyrimidines | 10 hours, Lower Yields | 5 min, 75-80% | mdpi.com |

| Dihydropyrido[2,3-d]pyrimidines | 60 min, Lower Yields | 4 min, 80-95% | nih.gov |

This table presents a generalized comparison based on available literature for similar compounds.

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce, accelerate, and modify chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer. nih.govorientjchem.org This technique has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including pyrimidines. nih.govresearchgate.net

The synthesis of 5-carbonitrile-functionalized tetrahydropyrimidine (B8763341) derivatives has been achieved through a one-pot multicomponent reaction of an aldehyde, malononitrile, and urea or thiourea under ultrasonic irradiation. orientjchem.org This method offers several advantages, including higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. orientjchem.org The use of ultrasound can also facilitate reactions in greener solvents, such as water. orientjchem.org

The efficiency of ultrasound-assisted synthesis in preparing pyrimidine derivatives is illustrated by various studies. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines has been effectively carried out using ultrasound, leading to potential anti-cancer agents. eurekaselect.com A review of the literature indicates a significant increase in the use of ultrasound for the construction and derivatization of the pyrimidine core over the last decade. nih.gov

| Reaction Type | Conventional Method | Ultrasound-Assisted Method | Advantages of Ultrasound |

| Multicomponent synthesis of tetrahydropyrimidines | Longer reaction times, lower yields | Shorter reaction times, higher yields | Increased reaction rate, energy efficiency |

| Synthesis of pyrazolo[1,5-a]pyrimidines | Multi-step, longer duration | Efficient, multi-step synthesis | Potential for higher throughput |

| General pyrimidine synthesis | Often requires harsh conditions | Milder conditions | Environmentally friendly |

This table provides a comparative overview based on findings from various studies on pyrimidine synthesis.

Solvent-free or solid-state synthesis is a green chemistry approach that aims to eliminate the use of volatile organic solvents, thereby reducing pollution and simplifying purification processes. Reactions are typically carried out by grinding the reactants together, sometimes with a solid catalyst, or by heating a mixture of the neat reactants.

The synthesis of 2-mercapto-substituted pyrimidines and related heterocycles can be amenable to solvent-free conditions. For example, the synthesis of novel mercaptobenzenesulfonamides has been achieved under solvent-free conditions. abo.fi While a specific solvent-free procedure for this compound is not prominently reported, the principles can be applied. A plausible solvent-free approach would involve the solid-state reaction of the starting materials, potentially catalyzed by a solid acid or base, under thermal or mechanochemical (grinding) conditions.

Multicomponent Reactions (MCRs) for Pyrimidine Scaffolds

Multicomponent reactions (MCRs) are convergent chemical reactions in which three or more starting materials react to form a single product in a one-pot procedure. nih.gov These reactions are highly atom-economical and efficient, as they reduce the number of synthetic steps and purification stages, thereby saving time, energy, and resources. nih.gov The synthesis of pyrimidine scaffolds is well-suited to MCR strategies.

A prime example is the synthesis of 6-amino-5-cyano-4-phenyl-2-mercaptopyrimidine and its hydroxyl derivatives through a three-component condensation of an aromatic aldehyde, malononitrile, and thiourea or urea. researchgate.net This one-pot synthesis provides a straightforward and efficient route to highly functionalized pyrimidines. The reaction can often be promoted by a catalyst and can be adapted to green conditions, such as using water as a solvent or performing the reaction under microwave irradiation. researchgate.net

The Biginelli reaction is another classic MCR that yields dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea. This reaction has been extensively studied and optimized under various green conditions, including the use of ionic liquids, microwave irradiation, and ultrasound.

| MCR Type | Reactants | Product | Key Advantages |

| Three-component condensation | Aromatic aldehyde, Malononitrile, Thiourea/Urea | 6-Amino-5-cyano-4-aryl-2-mercaptopyrimidine | High atom economy, operational simplicity, rapid access to complex molecules |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinone/thione | Well-established, versatile, adaptable to green conditions |

This table summarizes key multicomponent reactions for the synthesis of pyrimidine scaffolds.

Renewable Feedstocks and Biocatalysis

The use of renewable feedstocks and biocatalysis represents a cornerstone of green chemistry, aiming to replace petrochemical-based starting materials and traditional chemical catalysts with sustainable alternatives.

The fundamental building blocks of the pyrimidine ring in nature are derived from simple, renewable precursors through the de novo biosynthesis pathway. libretexts.orgnih.gov This pathway utilizes bicarbonate, the amino acid glutamine, and aspartic acid to construct the pyrimidine ring. libretexts.orgnih.gov While the direct use of these biological pathways for the industrial synthesis of this compound is not yet established, they provide a blueprint for developing biocatalytic processes using renewable starting materials.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact. Enzymes can be used in aqueous media, and their catalytic activity can be enhanced in non-conventional media like ionic liquids. mdpi.com The combination of biocatalysis with ionic liquids can create highly efficient and recyclable catalytic systems. mdpi.com

Future research in this area could focus on identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of this compound from bio-based precursors. This approach would represent a significant advancement in the sustainable production of this valuable chemical compound.

Novel Synthetic Routes and Strategies for Functionalized Pyrimidines

Recent advancements in synthetic organic chemistry have led to the development of innovative and efficient methods for the preparation of functionalized pyrimidines. These strategies often focus on improving yield, reducing reaction steps, and controlling regioselectivity.

Annulation and cyclization reactions are fundamental to the construction of the pyrimidine ring system. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a urea or thiourea derivative. A notable example is the synthesis of this compound from the reaction of ethyl ethoxy methylene (B1212753) cyanoacetate with thiourea. evitachem.com In this process, the ethoxy group acts as a leaving group, facilitating the cyclization and formation of the pyrimidine ring.

The general applicability of annulation reactions in pyrimidine synthesis is demonstrated by the copper-catalyzed [3 + 3] annulation of amidines with saturated ketones, which proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. organic-chemistry.org Similarly, inverse electron demand Diels-Alder (IEDDA) reactions of 1,3,5-triazines with electron-deficient aldehydes or ketones, catalyzed by trifluoroacetic acid (TFA), provide a pathway to highly functionalized pyrimidines. organic-chemistry.org These methods highlight the versatility of annulation and cyclization strategies in accessing a wide range of pyrimidine derivatives.

Thioxouracil and its derivatives are valuable precursors in the synthesis of more complex pyrimidines. The thio group can be easily modified or replaced, and the uracil (B121893) scaffold provides a ready-made pyrimidine ring for further functionalization. While direct transformation of a thioxouracil precursor to this compound is not extensively documented, the chemical reactivity of the thioxouracil ring system allows for various modifications. For instance, the synthesis of 2-cyanopyrimidines can be achieved from 2-(methylthio)pyrimidines through oxidation to the corresponding sulfone, followed by displacement of the sulfinate group with a cyanide source like KCN. mdpi.com This two-step process effectively introduces a cyano group at the 2-position of the pyrimidine ring.

One-pot reactions have gained significant attention in modern organic synthesis due to their efficiency, reduced waste, and operational simplicity. The synthesis of this compound via the condensation of ethyl ethoxy methylene cyanoacetate and thiourea is a prime example of a one-pot process. evitachem.com This reaction combines multiple steps, including condensation and cyclization, into a single synthetic operation.

The utility of one-pot reactions extends to the synthesis of various other functionalized pyrimidines. For instance, a convenient one-pot access to 4-pyrimidone-2-thioethers is achieved through a sequential base- and acid-mediated condensation of alkylisothioureas with β-ketoesters. nih.gov Furthermore, multicomponent reactions, a subset of one-pot reactions, are particularly powerful. A regioselective three-component reaction of α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils, catalyzed by FeCl3·6H2O under microwave irradiation, yields pyrimidine-fused tetrahydropyridines. nih.gov

Table 1: Examples of One-Pot Syntheses of Pyrimidine Derivatives

| Starting Materials | Catalyst/Conditions | Product | Reference |

| Ethyl ethoxy methylene cyanoacetate, Thiourea | Sodium ethoxide | This compound | evitachem.com |

| Alkylisothioureas, β-Ketoesters | Base/Acid | 4-Pyrimidone-2-thioethers | nih.gov |

| α,β-Unsaturated aldehydes, Cyclic 1,3-dicarbonyls, 6-Aminouracils | FeCl3·6H2O, Microwave | Pyrimidine-fused tetrahydropyridines | nih.gov |

| Amidines, Alcohols | Iridium catalyst | Alkyl or aryl pyrimidines | mdpi.com |

Regioselective Syntheses

Regioselectivity is a critical aspect of the synthesis of substituted pyrimidines, as the position of functional groups profoundly influences the molecule's properties. In the synthesis of this compound from ethyl ethoxy methylene cyanoacetate and thiourea, the regioselectivity is inherently controlled by the nature of the starting materials, leading to the desired 4-hydroxy-5-cyano substitution pattern.

More broadly, regioselective syntheses of pyrimidines can be achieved through various strategies. For example, the use of organolithium reagents allows for the regioselective introduction of substituents onto the pyrimidine ring. Nucleophilic attack on 2,4-dichloropyrimidines often favors substitution at the C-4 position. researchgate.net Another approach involves an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols, which proceeds with high regioselectivity through a sequence of condensation and dehydrogenation steps. organic-chemistry.orgmdpi.com These methods provide chemists with the tools to control the substitution pattern on the pyrimidine core with a high degree of precision.

Advanced Characterization and Structural Elucidation

Spectroscopic Analysis Techniques

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. For 2-Mercapto-4-hydroxy-5-cyanopyrimidine, characteristic absorption bands would be expected.

Table 1: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (hydroxyl) | 3200-3600 | Broad peak indicating hydrogen bonding |

| N-H (amine/amide) | 3100-3500 | Sharp to broad peaks |

| C≡N (cyano) | 2210-2260 | Sharp, medium-intensity peak |

| C=O (keto tautomer) | 1650-1750 | Strong peak, indicating keto-enol tautomerism |

| C=C, C=N (aromatic) | 1400-1650 | Multiple peaks from pyrimidine (B1678525) ring stretching |

Note: The table above is predictive, based on known frequencies for these functional groups. Actual experimental data is not available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR)

¹H NMR spectroscopy would identify the number and types of hydrogen atoms in the molecule. Key signals would be expected for the proton on the pyrimidine ring and the exchangeable protons of the -OH and -SH groups.

Specific experimental ¹H NMR data for this compound could not be located in the searched scientific literature.

Carbon-13 NMR (¹³C NMR)

¹³C NMR spectroscopy is used to determine the number and chemical environment of carbon atoms. For this compound, distinct signals would be expected for the five carbon atoms in the molecule, including the carbon of the cyano group and the four carbons of the pyrimidine ring.

Specific experimental ¹³C NMR data for this compound could not be located in the searched scientific literature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on fragmentation patterns. The molecular formula of the compound is C₅H₃N₃OS, giving it a monoisotopic mass of approximately 153.00 g/mol . evitachem.com

While experimental spectra are not available, predicted mass-to-charge ratios for common adducts have been calculated. uni.lu

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 154.00696 |

| [M+Na]⁺ | 175.98890 |

Note: This data is computationally predicted and not from experimental measurement. uni.lu

Elemental Analysis

Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is used to confirm the empirical formula, which can then be compared to the molecular formula determined by mass spectrometry.

Table 3: Calculated Elemental Composition for C₅H₃N₃OS

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 39.21 |

| Hydrogen | H | 1.008 | 1.97 |

| Nitrogen | N | 14.007 | 27.43 |

| Oxygen | O | 15.999 | 10.45 |

Note: This table represents the theoretical elemental composition calculated from the molecular formula. Experimental data from combustion analysis is not available in the searched literature.

UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical substance. libretexts.org When a molecule absorbs light, electrons are promoted from a ground electronic state to an excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. utoronto.ca

For this compound, the pyrimidine ring, with its conjugated system of alternating double bonds, along with the cyano (-C≡N), hydroxyl (-OH), and thione (-C=S) or thiol (-SH) functional groups, acts as a chromophore. The UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) electronic transitions. The π → π* transitions are typically of high intensity and arise from the conjugated pyrimidine system, while the n → π* transitions, involving non-bonding electrons on the sulfur and nitrogen atoms, are generally of lower intensity.

The exact position of the absorption maxima (λmax) and the molar absorptivity (ε) are highly sensitive to the solvent used, as solvent polarity can stabilize either the ground or excited state, thus altering the energy gap between them. For example, the related compound 5-fluorouracil, which also contains a pyrimidine ring, exhibits a characteristic absorption peak around 266 nm. researchgate.net While specific experimental data for this compound is not available in publicly accessible literature, a hypothetical analysis would yield the parameters outlined in the table below.

| Parameter | Information Obtained |

| λmax 1 | Wavelength of maximum absorption for the primary π → π* transition, characteristic of the substituted pyrimidine chromophore. |

| Molar Absorptivity (ε1) | A measure of the probability of the electronic transition, typically high for π → π* transitions. |

| λmax 2 | Wavelength of maximum absorption for a secondary transition, potentially an n → π* transition associated with the thione/thiol group or other heteroatoms. |

| Molar Absorptivity (ε2) | Typically lower in intensity compared to the primary π → π* transition. |

| Solvent | The solvent in which the spectrum is recorded (e.g., ethanol (B145695), methanol (B129727), water), which influences the position and intensity of absorption maxima. |

X-ray Diffraction (SC-XRD) for Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uhu-ciqso.esuol.de The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. ub.edu The angles and intensities of the diffracted beams provide detailed information about the crystal lattice, including the dimensions of the unit cell and the exact position of each atom. uhu-ciqso.es

An SC-XRD analysis of this compound would provide unambiguous proof of its molecular structure. It would confirm the connectivity of the atoms and reveal critical details about its solid-state conformation, including bond lengths, bond angles, and torsion angles. Furthermore, this analysis would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl and mercapto groups, which dictate how the molecules pack together in the crystal lattice. This information is crucial for understanding the compound's physical properties. Although a crystal structure for this specific compound has not been reported in open crystallographic databases, the parameters that would be determined from such an experiment are listed in the following table.

| Parameter | Information Obtained |

| Crystal System | The classification of the crystal lattice based on its symmetry (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group describing the arrangement of molecules within the unit cell. |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell in angstroms (Å). |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees (°). |

| Volume (V) | The volume of the unit cell in cubic angstroms (ų). |

| Z | The number of molecules per unit cell. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms in the molecule. |

| Intermolecular Interactions | Identification of hydrogen bonds, π-π stacking, and other non-covalent forces governing the crystal packing. |

Purity Determination Methods (e.g., Thin Layer Chromatography)

Thin-layer chromatography (TLC) is a rapid, simple, and versatile chromatographic technique used to separate mixtures and assess the purity of a compound. umich.edu It involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. umich.edu

To determine the purity of a sample of this compound, a small spot of a solution of the compound is applied to the baseline of a TLC plate. The plate is then placed in a sealed chamber containing a suitable mobile phase. As the solvent ascends the plate, it carries the compound with it. The distance the compound travels depends on its affinity for the stationary phase versus its solubility in the mobile phase. Polar compounds interact more strongly with a polar stationary phase (like silica gel) and thus travel shorter distances, resulting in a lower Retention Factor (Rf) value.

A pure compound should ideally appear as a single spot on the developed chromatogram. The presence of multiple spots indicates the presence of impurities. The spots can be visualized under UV light, as the conjugated pyrimidine ring is expected to be UV-active. A plausible TLC method for this compound is detailed in the table below, based on common practices for analyzing polar, heterocyclic compounds. nih.gov

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254: A polar adsorbent commonly used for separating compounds of low to medium polarity. The F254 indicates a fluorescent indicator that aids in visualization under UV light. |

| Mobile Phase (Eluent) | Chloroform:Methanol (9:1 v/v) or Ethyl Acetate:Hexane (7:3 v/v): A solvent system of intermediate polarity. The optimal ratio would be determined experimentally to achieve an Rf value between 0.3 and 0.7 for the main spot. |

| Sample Preparation | The compound is dissolved in a small amount of a suitable solvent, such as methanol or acetone, before being spotted onto the plate. |

| Visualization | UV lamp at 254 nm. The compound spot would appear as a dark area on the fluorescent green background. |

| Retention Factor (Rf) | Calculated as (Distance traveled by the spot) / (Distance traveled by the solvent front). A single, well-defined spot with a consistent Rf value is indicative of a pure compound. |

Reactivity and Derivatization of 2 Mercapto 4 Hydroxy 5 Cyanopyrimidine

Reactions at the Mercapto (Thiol/Thione) Group

The mercapto group, existing in a tautomeric equilibrium between the thiol and thione forms, is a primary site for nucleophilic reactions.

Alkylation Reactions (e.g., S-alkylation)

The sulfur atom of the mercapto group is a soft nucleophile and readily undergoes S-alkylation with various alkylating agents, such as alkyl halides, to form 2-(alkylthio)pyrimidine derivatives. This reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. The resulting thioethers are important intermediates for further synthetic transformations.

For instance, the S-alkylation of 4,6-diamino-2-mercaptopyrimidine, a structurally related compound, with n-heptyl chloride in the presence of a base, proceeds efficiently to yield the corresponding 2-(heptylthio)pyrimidine. mdpi.com A similar reaction of 2-mercapto-4-hydroxypyrimidine[3,4-b]coumarin with alkyl halides like methyl iodide, ethyl iodide, and benzyl chloride also results in the formation of the respective 2-alkylthio derivatives. africaresearchconnects.com These examples suggest that 2-Mercapto-4-hydroxy-5-cyanopyrimidine would behave similarly.

Table 1: Examples of S-Alkylation Reactions on Mercaptopyrimidine Cores This table is based on reactions of analogous compounds and is predictive for this compound.

| Alkylating Agent | Base/Solvent | Product | Reference |

| n-Heptyl chloride | Sodium salt/DMF | 2-(Heptylthio)-4,6-diaminopyrimidine | mdpi.com |

| Methyl iodide | Not specified | 2-(Methylthio)-4-hydroxypyrimidine[3,4-b]coumarin | africaresearchconnects.com |

| Ethyl iodide | Not specified | 2-(Ethylthio)-4-hydroxypyrimidine[3,4-b]coumarin | africaresearchconnects.com |

| Benzyl chloride | Not specified | 2-(Benzylthio)-4-hydroxypyrimidine[3,4-b]coumarin | africaresearchconnects.com |

| Ethyl chloroacetate | Not specified | 2-(Ethoxycarbonylmethylthio)-4-hydroxypyrimidine[3,4-b]coumarin | africaresearchconnects.com |

Oxidation Reactions

The mercapto group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to a disulfide or further oxidized to a sulfonic acid. For example, 2-(methylthio)pyrimidines can be oxidized to the corresponding sulfones, which are good leaving groups and can be displaced by nucleophiles. mdpi.comresearchgate.net This indicates that the sulfur atom in S-alkylated derivatives of this compound can be oxidized to sulfoxides or sulfones, enhancing the reactivity of the C2 position towards nucleophilic substitution.

Reactions at the Hydroxyl Group

The hydroxyl group at the 4-position of the pyrimidine (B1678525) ring is another key site for derivatization.

O-Alkylation and Acylation

The hydroxyl group can undergo O-alkylation with alkyl halides in the presence of a base to form the corresponding ethers. Regioselective O-alkylation can be achieved under specific conditions. For instance, the O-alkylation of 4,6-diphenylpyrimidin-2(1H)-ones has been achieved using cesium carbonate in DMF, favoring the formation of the O-alkylated product. researchgate.net

Similarly, O-acylation of the hydroxyl group can be accomplished using acylating agents like acid chlorides or anhydrides in the presence of a base, such as pyridine, to yield the corresponding esters. nih.gov A general method for O-acetylation involves the use of acetic anhydride in pyridine. nih.gov These reactions provide a means to introduce a variety of substituents at the 4-position, thereby modifying the properties of the parent molecule.

Table 2: Representative O-Alkylation and O-Acylation Reactions on Hydroxypyrimidines This table is based on reactions of analogous compounds and is predictive for this compound.

| Reagent | Conditions | Product Type | Reference |

| Alkyl halide | Cs2CO3 / DMF | 4-Alkoxypyrimidine | researchgate.net |

| Acetic anhydride | Pyridine | 4-Acetoxypyrimidine | nih.gov |

| Acyl chloride | Acidic conditions | 4-Acyloxypyrimidine | nih.gov |

Reactions at the Cyano Group

The cyano group at the 5-position is a versatile functional group that can participate in various transformations.

Hydrolysis to Carboxylic Acid Derivatives

The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or its corresponding amide. This transformation is a common and useful method for introducing a carboxylic acid functionality onto a heterocyclic ring. The synthesis of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives from ketoenol acids and thiourea (B124793), while not a direct hydrolysis, demonstrates the stability and accessibility of pyrimidine carboxylic acids. nih.gov The conversion of a cyano group to a carboxylic acid on a pyrimidine ring is a well-established synthetic route, suggesting that this compound can be converted to 2-mercapto-4-hydroxy-pyrimidine-5-carboxylic acid.

Nitrile Reactivity and Transformations

The nitrile (cyano) group at the 5-position of the pyrimidine ring is a versatile functional group that can undergo several important transformations. Its reactivity is influenced by the electron-withdrawing nature of the pyrimidine ring.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield a carboxamide and subsequently a carboxylic acid. This transformation is a common strategy to introduce new functionalities. For instance, the hydrolysis of a related 2-mercapto-pyrimidine-5-carboxamide has been reported, suggesting a similar reactivity for the 5-cyano analogue researchgate.net.

Reduction: The nitrile group is susceptible to reduction by various reducing agents. Catalytic hydrogenation or treatment with metal hydrides like lithium aluminum hydride (LiAlH4) can reduce the nitrile to a primary amine (aminomethyl group). This introduces a basic center and a nucleophilic group, opening up further derivatization possibilities.

Reaction with Organometallic Reagents: Grignard reagents and other organolithium compounds can add to the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the intermediate imine furnishes a ketone. This reaction provides a route to introduce carbon-based substituents at the 5-position of the pyrimidine ring.

A summary of potential nitrile transformations is presented in the table below.

| Transformation | Reagents and Conditions | Product Functional Group |

| Hydrolysis | H+ or OH-, H2O, heat | Carboxamide, Carboxylic acid |

| Reduction | LiAlH4, then H2O; or H2, catalyst | Primary amine |

| Reaction with Grignard Reagents | 1. RMgX, ether; 2. H3O+ | Ketone |

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the reaction of two or more molecules to form a ring system with the elimination of a small molecule like water or ammonia. This compound, with its multiple reactive sites, is an excellent substrate for such reactions.

The presence of the vicinal hydroxyl and nitrile groups can be exploited in cyclocondensation reactions. For example, reaction with bifunctional reagents can lead to the formation of new fused ring systems. While specific examples starting directly from this compound are not extensively documented in readily available literature, the known reactivity of related 5-cyanopyrimidines suggests potential pathways. For instance, condensation with urea (B33335) or thiourea could potentially lead to the formation of a pyrimido[4,5-d]pyrimidine ring system, a reaction observed with other aminocyanopyrimidines mdpi.com.

Fusion Reactions leading to Novel Heterocycles

Fusion reactions, a subset of cyclocondensation reactions, are particularly important for creating polycyclic heterocyclic systems. This compound serves as a valuable precursor for the synthesis of a variety of fused pyrimidines.

The synthesis of pyrimido[4,5-d]pyrimidines often involves the construction of the second pyrimidine ring onto an existing one. A common strategy involves the use of 4-aminopyrimidine-5-carbonitrile derivatives. The tautomeric form of this compound, 4-amino-2-mercapto-5-cyanopyrimidin-6(1H)-one, possesses the necessary functionalities for such a reaction.

For example, treatment of a 4-aminopyrimidine-5-carbonitrile with formic acid can lead to the formation of a pyrimido[4,5-d]pyrimidin-4(3H)-one. A plausible reaction scheme for the synthesis of a pyrimido[4,5-d]pyrimidine derivative from this compound is outlined below.

| Starting Material Analogue | Reagent | Fused Heterocycle | Reference |

| 4-Aminopyrimidine-5-carbonitrile | Formic Acid/H2SO4 | Pyrido[2,3-d]pyrimidine | nih.gov |

| 1,3-Disubstituted 6-aminouracils | Hydrazine | Pyrimido[4,5-d]pyrimidine | nih.gov |

| Thiourea | (and other components) | Pyrimido[4,5-d]pyrimidine | mdpi.com |

The synthesis of triazolopyrimidines, specifically the mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold, is of significant interest in medicinal chemistry. One of the primary synthetic routes involves the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their equivalents mdpi.comnih.gov. While a direct synthesis from this compound is not a standard approach, it could potentially be converted into a suitable intermediate.

For instance, the nitrile group could be hydrolyzed to a carboxylic acid or an ester, which could then react with hydrazine to form a hydrazide. Subsequent reaction with a one-carbon synthon could lead to the formation of a fused triazole ring. Another approach involves the Dimroth rearrangement of a mdpi.comnih.govnih.govtriazolo[4,3-a]pyrimidine, which in turn can be synthesized from a 2-hydrazinopyrimidine nih.gov. The mercapto group of the title compound can be displaced by hydrazine to form the necessary precursor.

The synthesis of thiazolo[3,2-a]pyrimidines is a well-established area where 2-mercaptopyrimidine (B73435) derivatives are key starting materials nih.govnih.govrasayanjournal.co.in. The reaction typically involves the S-alkylation of the mercapto group with an α-haloketone, followed by intramolecular cyclization.

The reaction sequence begins with the nucleophilic attack of the sulfur atom of this compound on the α-haloketone to form an S-alkylated intermediate. This is followed by an acid-catalyzed intramolecular cyclization, where the enolized ketone attacks one of the pyrimidine nitrogen atoms, leading to the formation of the thiazolo[3,2-a]pyrimidine ring system with the elimination of water.

| Reactants | Conditions | Product | Reference |

| 2-Phenacylthio-dihydropyrimidine hydrobromides | Polyphosphoric acid | Thiazolo[3,2-a]pyrimidines | nih.gov |

| 4-methoxyphenyl-dihydropyrimidine-2(1H)-thiones, monochloroacetic acid, aromatic aldehydes | Reflux | Thiazolo[3,2-a]pyrimidin-3-ones | rasayanjournal.co.in |

The synthesis of benzofuro[3,2-d]pyrimidines can be achieved through various synthetic strategies. One common approach involves starting with a substituted benzofuran and constructing the pyrimidine ring onto it asianpubs.orgresearchgate.netasianpubs.org. For example, 3-amino-2-benzofurancarboxamide can be condensed with aldehydes to form the fused pyrimidine ring researchgate.net.

Alternatively, a strategy could involve starting with the pyrimidine ring of this compound and building the benzofuran ring. This could potentially be achieved by first reacting the hydroxyl group with a suitably substituted ortho-halophenolic compound, followed by an intramolecular cyclization to form the benzofuran ring. Another possibility involves the reaction of a salicylonitrile with a pyrimidine derivative bearing a leaving group, followed by cyclization researchgate.net.

Substitution Reactions

The chemical structure of this compound contains several reactive sites that are susceptible to substitution reactions, primarily the nucleophilic mercapto group and the hydroxyl group. These functionalities allow for the derivatization of the pyrimidine core, leading to a diverse range of new compounds with potentially altered chemical and biological properties.

The mercapto group (-SH) is a potent nucleophile and readily participates in substitution reactions with various electrophiles. evitachem.com This reactivity is a common feature for mercaptopyrimidines and related heterocyclic thiols, which are frequently used as precursors in the synthesis of more complex molecules. nih.gov For instance, the S-alkylation of the mercapto group is a well-established method for derivatization. This reaction typically involves treating the pyrimidine with an alkyl halide, such as methyl iodide, in the presence of a base. researchgate.net This results in the formation of a 2-(alkylthio)pyrimidine derivative. The hydroxyl group can also undergo substitution, typically through O-alkylation to form ether derivatives, a reaction demonstrated in related hydroxypyrimidine systems. nih.gov

Research on structurally analogous compounds provides insight into the substitution patterns of this compound. Studies on other pyrimidine derivatives show that nucleophilic substitution is a key method for introducing diverse functional groups onto the pyrimidine ring. researchgate.netrsc.org For example, the displacement of leaving groups, such as halides on the pyrimidine ring, by various nucleophiles is a common synthetic strategy. rsc.org While this compound itself does not have a leaving group on the ring in its base structure, the principle of nucleophilic attack by its own functional groups (mercapto and hydroxyl) is a key aspect of its reactivity.

Table 1: S-Alkylation of Mercaptopyrimidine Derivatives

| Reactant | Reagent | Conditions | Product | Research Finding |

|---|---|---|---|---|

| 1,2,3,4-Tetrahydropyrimidines (analogue) | Methyl iodide | Presence of pyridine | 2-Methylthio-1,4-dihydropyrimidine derivatives | A series of 2-methylthio derivatives were synthesized in good yields via alkylation of the mercapto group. researchgate.net |

Table 2: O-Alkylation of Hydroxypyrimidine Derivatives

| Reactant | Reagent | Conditions | Product | Research Finding |

|---|---|---|---|---|

| 6-Chloro-4-amino-5-hydroxypyrimidine (analogue) | 2-Bromopropane | Not specified | 5-Isopropoxy derivative | The hydroxyl group was successfully alkylated to afford the corresponding ether. nih.gov |

The nucleophilic character of the mercapto group is a dominant feature of the molecule's reactivity in substitution reactions. evitachem.com This allows for the straightforward synthesis of various S-substituted derivatives, which can serve as intermediates for more complex structures. The hydroxyl group, while generally a weaker nucleophile than the mercapto group, can also be derivatized, particularly through alkylation to form ethers, as seen in similar pyrimidine systems. nih.gov

Applications of 2 Mercapto 4 Hydroxy 5 Cyanopyrimidine and Its Derivatives in Organic Synthesis

Precursor in Synthesis of Diverse Heterocyclic Compounds

2-Mercapto-4-hydroxy-5-cyanopyrimidine serves as a key starting material for the synthesis of a variety of fused heterocyclic compounds. The inherent reactivity of its mercapto and amino functionalities allows for cyclization reactions with bifunctional reagents to construct new rings onto the pyrimidine (B1678525) scaffold.

One of the most prominent applications is in the synthesis of thieno[2,3-d]pyrimidines . This is typically achieved through the Gewald reaction, where the 5-cyano-6-thioxopyrimidine derivative reacts with α-halocarbonyl compounds or activated alkynes. The reaction proceeds by initial S-alkylation of the mercapto group, followed by an intramolecular cyclization involving the cyano group, leading to the formation of the thiophene (B33073) ring fused to the pyrimidine core. These thieno[2,3-d]pyrimidine (B153573) scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.

Similarly, reaction with α-haloketones can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives. The reaction sequence involves the initial S-alkylation of the mercapto group, followed by intramolecular cyclization of the resulting intermediate.

Furthermore, the mercapto group can be displaced or transformed to facilitate the synthesis of other fused systems. For instance, conversion of the mercapto group to a hydrazinyl moiety provides a precursor for the synthesis of pyrazolo[3,4-d]pyrimidines and triazolo[4,3-a]pyrimidines . The reaction of the hydrazinyl intermediate with β-ketoesters or other suitable 1,3-dielectrophiles leads to the formation of the fused pyrazole (B372694) or triazole ring, respectively.

The following table summarizes some of the heterocyclic systems synthesized from 2-mercaptopyrimidine (B73435) derivatives and the general reaction strategies employed.

| Fused Heterocyclic System | Key Reagents | General Reaction Type |

| Thieno[2,3-d]pyrimidines | α-Halocarbonyl compounds, Activated alkynes | S-alkylation followed by intramolecular cyclization |

| Thiazolo[3,2-a]pyrimidines | α-Haloketones | S-alkylation followed by intramolecular cyclization |

| Pyrazolo[3,4-d]pyrimidines | Hydrazine, β-Ketoesters | Conversion to hydrazinylpyrimidine, then cyclocondensation |

| Triazolo[4,3-a]pyrimidines | Hydrazine, Orthoesters/Acid chlorides | Conversion to hydrazinylpyrimidine, then cyclization |

Building Block for Functionalized Pyrimidines

The distinct reactivity of the functional groups in this compound allows for its use as a scaffold to introduce a variety of functionalities onto the pyrimidine ring.

The mercapto group is the most reactive site for nucleophilic substitution. It can be readily S-alkylated with a wide range of alkyl halides to introduce diverse alkyl, aryl, and heterocyclic moieties. researchgate.net This S-alkylation is not only a key step in the synthesis of fused heterocycles but also a method to produce a library of functionalized 2-alkylthiopyrimidines. Furthermore, the mercapto group can be oxidized to a sulfonic acid or removed entirely through desulfurization reactions, providing access to pyrimidines with different substitution patterns at the 2-position. orgsyn.org

The hydroxyl group at the 4-position can be converted into a better leaving group, such as a chloro group, by treatment with reagents like phosphorus oxychloride (POCl₃). This transformation is crucial as it opens up the 4-position to nucleophilic substitution by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of a wide array of substituents at this position, significantly increasing the molecular diversity of the resulting pyrimidines.

The cyano group at the 5-position is also a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield a carboxamide or a carboxylic acid, respectively. libretexts.orgchemistrysteps.comstackexchange.comresearchgate.netlumenlearning.com These functional groups can then be used in a variety of subsequent transformations, such as amide coupling reactions or esterifications, to further elaborate the pyrimidine structure. The cyano group can also participate in cycloaddition reactions or be reduced to an aminomethyl group, providing further avenues for functionalization.

The table below illustrates the transformations possible at each functional group of the this compound core.

| Functional Group | Reaction Type | Reagents | Resulting Functional Group |

| 2-Mercapto | S-Alkylation | Alkyl halides | 2-Alkylthio |

| Oxidation | Oxidizing agents | 2-Sulfonic acid | |

| Desulfurization | Raney Nickel | Hydrogen | |

| 4-Hydroxyl | Chlorination | POCl₃ | 4-Chloro |

| 5-Cyano | Hydrolysis (acidic) | H₃O⁺, heat | 5-Carboxylic acid |

| Hydrolysis (basic) | OH⁻, heat | 5-Carboxylate | |

| Hydrolysis (controlled) | H₂O₂, base | 5-Carboxamide |

Role as Intermediates in Pharmaceutical and Agrochemical Industries

The structural motif of substituted pyrimidines is a cornerstone in the design of numerous biologically active compounds. Consequently, this compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

In the pharmaceutical industry , pyrimidine derivatives are integral to a vast number of drugs with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. While a direct, commercialized synthesis of a drug starting from this compound is not prominently documented, its potential as a precursor is evident. For instance, the synthesis of the tyrosine kinase inhibitor Dasatinib , used in cancer therapy, involves a 2-amino-4-chloro-substituted pyrimidine intermediate. A plausible synthetic route to such an intermediate could start from this compound. This would involve a sequence of reactions such as chlorination of the 4-hydroxyl group, oxidation or displacement of the 2-mercapto group, and subsequent amination to install the necessary substituents. The versatility of the pyrimidine core allows for the strategic introduction of various functionalities to optimize the pharmacological profile of the target drug molecule.

In the agrochemical industry , pyrimidine derivatives are widely used as active ingredients in fungicides, herbicides, and insecticides. nih.gov The biological activity of these compounds is often dependent on the specific substitution pattern on the pyrimidine ring. The ability to functionalize this compound at three different positions makes it an attractive starting point for the synthesis of novel agrochemicals. For example, derivatives of 6-methyl-2-mercapto-4-hydroxypyrimidine have been shown to exhibit plant growth-regulating activity. nih.gov By modifying the substituents on the pyrimidine ring, it is possible to fine-tune the biological activity and selectivity of the resulting compounds, leading to the development of more effective and environmentally benign crop protection agents.

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes

The established synthesis of 2-Mercapto-4-hydroxy-5-cyanopyrimidine provides a reliable method for its preparation. A common route involves the condensation of thiourea (B124793) with an activated three-carbon component like ethyl ethoxymethylenecyanoacetate. orgsyn.org This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide generated in situ from metallic sodium and absolute ethanol (B145695), followed by heating under reflux for several hours. orgsyn.org

While effective, this traditional approach presents several areas for improvement from a green chemistry perspective. Future research is directed towards developing synthetic protocols that are more sustainable and efficient. Key goals include:

Minimizing Hazardous Reagents: The use of metallic sodium poses significant safety risks. Research into alternative, milder, and non-hazardous bases is a priority.

Greener Solvents: Shifting from traditional organic solvents like absolute ethanol to more environmentally benign options, such as water or bio-based solvents, would significantly improve the environmental footprint of the synthesis.

Energy Efficiency: The need for prolonged refluxing contributes to high energy consumption. orgsyn.org The development of catalytic methods or the use of microwave or ultrasound-assisted synthesis could drastically reduce reaction times and energy requirements.

Atom Economy: Investigating alternative starting materials and reaction pathways that improve atom economy—maximizing the incorporation of atoms from reactants into the final product—is a fundamental goal of green synthesis design.

Table 1: Comparison of Traditional vs. Ideal Green Synthesis Parameters

| Parameter | Traditional Synthesis | Future Sustainable Goal |

| Base | Sodium Ethoxide (from Na metal) | Milder, non-hazardous base |

| Solvent | Absolute Ethanol | Water, bio-solvents, or solvent-free |

| Energy | Prolonged heating (reflux) | Room temperature, microwave, or catalysis |

| Purification | Multiple recrystallizations | Minimal purification, high purity crude product |

Exploration of Novel Reactivity Patterns

This compound possesses multiple reactive sites, including the mercapto (-SH), hydroxyl (-OH), and cyano (-CN) groups, as well as the pyrimidine (B1678525) ring itself. evitachem.com While its fundamental reactivity, such as nucleophilic substitution at the sulfur atom, is known, a vast potential for novel chemical transformations remains untapped. evitachem.com

Future research should focus on a systematic exploration of its reactivity:

Selective Functionalization: Developing methods for the selective modification of one functional group in the presence of others is crucial for its use as a versatile synthetic intermediate. For example, protocols for the selective alkylation or acylation of the mercapto versus the hydroxyl group under different conditions would be highly valuable.

Cyclization and Annulation Reactions: The cyano group, in conjunction with the adjacent hydroxyl group, offers opportunities for constructing fused heterocyclic systems. Investigating cyclization reactions could lead to the synthesis of novel polycyclic compounds with unique biological or material properties.

Metal-Catalyzed Cross-Coupling: The mercapto group can be a handle for modern cross-coupling reactions. Exploring its participation in reactions like Suzuki, Heck, or Sonogashira couplings (after suitable modification) could open new avenues for creating complex molecular architectures.

Coordination Chemistry: The mercapto group allows the molecule to act as a ligand and bind to metal ions, suggesting potential applications in chelation or catalysis. evitachem.comijcmas.com A deeper investigation into its coordination chemistry with various metals could lead to new catalysts or functional materials. evitachem.com

Advanced Computational Modeling for Property Prediction and Mechanism Elucidation

Computational chemistry offers powerful tools for accelerating research and gaining deeper mechanistic insights, reducing the need for extensive trial-and-error experimentation. For derivatives of this compound, computational approaches like pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have already been employed to predict biological activity. nih.gov

Future computational work on the parent compound should include:

DFT (Density Functional Theory) Studies: DFT calculations can be used to model the electronic structure of the molecule, predict its reactivity at different sites, and elucidate the mechanisms of its chemical reactions. This can guide the design of new synthetic strategies and help explain observed reactivity patterns.

Molecular Docking: For medicinal chemistry applications, molecular docking simulations can predict how the molecule and its derivatives might bind to specific biological targets, such as enzymes or receptors. This allows for the rational design of new potential therapeutic agents.

Prediction of Physicochemical Properties: Computational models can accurately predict properties such as solubility, stability, and spectroscopic characteristics. This information is vital for planning experiments and for applications in material science.

Scalability and Industrial Implementation of Green Methodologies

The transition of a synthetic procedure from a laboratory scale to an industrial process presents significant challenges. The existing methods, while suitable for lab-scale synthesis, are often not viable for large-scale production due to safety concerns, cost, and environmental impact. orgsyn.org

A critical area of future research is the development of scalable and green methodologies for the synthesis of this compound. Key considerations include:

Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow systems can offer significant advantages in terms of safety (handling smaller amounts of hazardous materials at any given time), efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters like temperature and mixing, often leading to higher yields and purity.

Catalytic Processes: Replacing stoichiometric reagents (like the strong base used in the traditional synthesis) with catalytic alternatives is a cornerstone of green industrial chemistry. Catalytic processes reduce waste and are more cost-effective.

Waste Reduction and Solvent Recycling: Industrial processes must minimize waste generation. This involves designing reactions that produce fewer byproducts and developing robust protocols for the recovery and recycling of solvents. The current synthesis requires extensive washing and recrystallization steps, which generate significant solvent waste. orgsyn.org Future industrial methods must address this limitation.

Successfully addressing these challenges will be essential for the cost-effective, safe, and environmentally responsible production of this compound, paving the way for its broader application in various fields.

Q & A

Q. What are the established synthetic routes for 2-mercapto-4-hydroxy-5-cyanopyrimidine, and how can the product be characterized?

The compound is synthesized via a condensation reaction between ethyl ethoxymethylenecyanoacetate and thiourea in the presence of sodium ethoxide as a catalyst. Post-synthesis, characterization typically involves IR spectroscopy to confirm functional groups:

- A broad band at 3441 cm⁻¹ (OH group), a sharp peak at 2260 cm⁻¹ (C≡N stretch), and a weak band at 2422 cm⁻¹ (SH group).

- Aromatic C-H vibrations (~3012 cm⁻¹) and C=C/C=N stretches (1400–1600 cm⁻¹) further validate the pyrimidine backbone .

Yield and purity can be assessed using melting point data (e.g., ~230°C with decomposition, as noted in related pyrimidine derivatives) and elemental analysis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound is limited, general guidelines for pyrimidine derivatives include:

- Use of personal protective equipment (PPE) such as gloves and lab coats.

- Storage in a cool, dry environment away from oxidizing agents.

- Waste disposal via licensed chemical waste management services to prevent environmental contamination, as emphasized for structurally similar compounds .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Discrepancies may arise from variations in synthesis conditions (e.g., catalyst concentration, solvent purity). To address this:

- Reproduce synthesis using standardized protocols (e.g., sodium ethoxide as a base catalyst).

- Cross-validate characterization with multiple techniques (e.g., NMR, HPLC) alongside IR.

- Compare findings with published melting points (e.g., 230°C decomposition for 2-mercaptopyrimidine derivatives) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the yield and purity of this compound?

Key variables include:

- Catalyst concentration : Excess sodium ethoxide may accelerate side reactions, reducing yield.

- Solvent choice : Polar aprotic solvents (e.g., ethanol) favor nucleophilic substitution in the thiourea reaction.

- Temperature control : Elevated temperatures risk decomposition (e.g., SH group oxidation).

A systematic approach involves designing experiments with controlled variables and analyzing outcomes via ANOVA to identify optimal conditions .

Q. What mechanistic insights explain the formation of byproducts during synthesis, such as 2-mercapto-4-amino-5-carbethoxypyrimidine?

Byproducts arise from competing reaction pathways:

- Ethyl ethoxymethylenecyanoacetate may undergo partial hydrolysis, leading to carbethoxy derivatives.

- Thiourea reactivity : Variations in nucleophilic attack on the cyanoacetate intermediate can yield amino-substituted pyrimidines.

Mechanistic studies using isotopic labeling (e.g., ¹³C NMR) or computational modeling (DFT) can elucidate these pathways .

Q. How can this compound serve as a precursor for synthesizing pharmacologically relevant heterocycles?

The cyano and hydroxyl groups enable diverse derivatization:

- Cyano group : Reacts with hydrazine to form tetrazoles or undergoes reduction to amines for bioactive analogs.

- Hydroxyl group : Functionalization via alkylation or acylation generates prodrug candidates.

For example, interaction with β-bromopropionic acid chlorohydride yields fused pyrimidine-thiazole systems, as observed in related studies .

Q. What analytical strategies are recommended to address contradictions in bioactivity data across studies?

Contradictory bioactivity results may stem from impurities or assay variability. Mitigation strategies include:

- Purity validation : Use HPLC-MS to confirm >95% purity.

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple cell lines or enzymatic assays.

- Meta-analysis : Compare data with structurally analogous compounds (e.g., 4-amino-5-methylpyrimidine derivatives) to identify structure-activity trends .

Methodological Resources

- Experimental Design : Use factorial designs to optimize synthesis parameters .